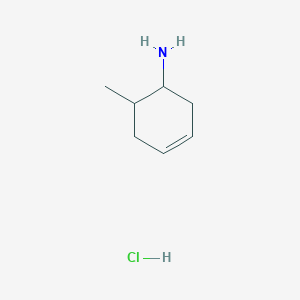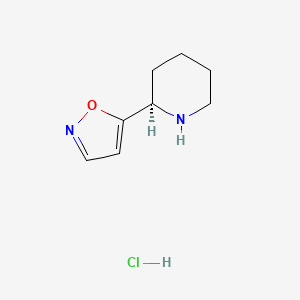
4-(5-Nitro-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the pyrazole ring can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. This pyrazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the final compound.
For example, the synthesis can be carried out as follows:
Cyclization: A hydrazine derivative reacts with a diketone in the presence of an acid catalyst to form the pyrazole ring.
Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling: The nitrated pyrazole is then coupled with a piperidine derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 4-(5-Amino-1H-pyrazol-1-yl)piperidine.
Substitution: Various substituted derivatives of this compound depending on the reagents used.
Scientific Research Applications
4-(5-Nitro-1H-pyrazol-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates. The nitro group can be modified to introduce various pharmacophores.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)piperidine: Lacks the nitro group, which may result in different chemical and biological properties.
4-(5-Amino-1H-pyrazol-1-yl)piperidine: The amino group can impart different reactivity and biological activity compared to the nitro group.
4-(1H-Pyrazol-1-yl)methylpiperidine: The presence of a methyl group can affect the compound’s steric and electronic properties.
Uniqueness
4-(5-Nitro-1H-pyrazol-1-yl)piperidine is unique due to the presence of the nitro group on the pyrazole ring. This functional group can participate in various chemical reactions and can be used to introduce additional functionality into the molecule. The combination of the pyrazole and piperidine rings also provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(5-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12N4O2/c13-12(14)8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 |
InChI Key |
XODZYLXXOALDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)


![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)


![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
